molecular formula C10H7BrClNO2 B7936247 3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol

3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol

Cat. No.: B7936247
M. Wt: 288.52 g/mol
InChI Key: WQKKEUYGLGQTAV-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol is a chemical compound that belongs to the class of oxazoles. This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to an oxazole ring. The methanol group is attached to the oxazole ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The final step involves the reduction of the oxazole to introduce the methanol group. Common reagents used in these reactions include hydroxylamine hydrochloride, sodium acetate, and reducing agents such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol involves its interaction with specific molecular targets and pathways. The presence of the bromo and chloro substituents enhances its binding affinity to certain enzymes and receptors. The oxazole ring plays a crucial role in stabilizing the compound’s interaction with its targets. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-4-chlorophenyl)-5-isoxazolemethanol: Unique due to the presence of both bromo and chloro substituents.

    [3-(2-Bromo-4-fluorophenyl)-1,2-oxazol-5-yl]methanol: Similar structure but with a fluorine substituent instead of chlorine.

    [3-(2-Bromo-4-methylphenyl)-1,2-oxazol-5-yl]methanol: Contains a methyl group instead of chlorine.

Uniqueness

The combination of bromo and chloro substituents in this compound provides unique chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-(2-bromo-4-chlorophenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c11-9-3-6(12)1-2-8(9)10-4-7(5-14)15-13-10/h1-4,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKKEUYGLGQTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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